Camphorsulfonic acid

Catalog No.
S581705
CAS No.
5872-08-2
M.F
C10H16O4S
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphorsulfonic acid

CAS Number

5872-08-2

Product Name

Camphorsulfonic acid

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid

Molecular Formula

C10H16O4S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

10-camphorsulfonic acid, 10-camphorsulfonic acid, (+-)-isomer, 10-camphorsulfonic acid, (1R)-isomer, 10-camphorsulfonic acid, (1S,4R)-(+)-isomer, 10-camphorsulfonic acid, aluminum salt, 10-camphorsulfonic acid, ammonium salt, 10-camphorsulfonic acid, bismuth (3+) salt, 10-camphorsulfonic acid, calcium salt, 10-camphorsulfonic acid, piperazine salt, 10-camphorsulfonic acid, sodium salt, solucampher

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Chiral Resolving Agent:

  • Camphorsulfonic acid exists in two enantiomeric forms, (1S)-(+)- and (1R)-(-)-. These forms can selectively bind to one enantiomer of a racemic mixture (a mixture of equal parts of both enantiomers) in a process called "resolution." This allows researchers to isolate and obtain pure enantiomers of various compounds, crucial for studying their individual properties and potential applications in areas like pharmaceuticals, agrochemicals, and materials science.

Brønsted-Lowry Acid Catalyst:

  • Camphorsulfonic acid acts as a Brønsted-Lowry acid catalyst, donating a proton (H+) to various chemical reactions. This acidic property makes it useful in a wide range of organic transformations, including:
    • Aldol condensation: Combining two carbonyl compounds to form a β-hydroxycarbonyl compound.
    • Michael addition: Adding a nucleophile to an α,β-unsaturated carbonyl compound.
    • Esterification: Forming an ester from an alcohol and a carboxylic acid.

Chiral Dopant:

  • Due to its chirality, camphorsulfonic acid can be incorporated into materials to induce chirality in the material itself. This can be beneficial for applications like:
    • Asymmetric catalysis: Utilizing chiral catalysts to promote the formation of specific enantiomers in chemical reactions.
    • Development of chiral sensors: Designing sensors that respond differently to different enantiomers.

Other Applications:

  • Beyond the uses mentioned above, camphorsulfonic acid finds application in various other research areas, including:
    • Synthesis of chiral compounds: As a starting material for the synthesis of other chiral molecules.
    • Ionic liquids: As a component in the development of ionic liquids, which are salts with unique properties.

Camphorsulfonic acid is an organosulfur compound with the molecular formula C₁₀H₁₆O₄S. It is a strong sulfonic acid that appears as a colorless solid at room temperature and is soluble in water as well as various organic solvents. This compound is derived from camphor and is known for its utility in organic synthesis, particularly in the resolution of chiral compounds and as a catalyst in various

As a Brønsted–Lowry acid, CSA donates a proton (H⁺) to reaction substrates, increasing their electrophilicity and facilitating subsequent chemical transformations. In the case of catalysis, CSA lowers the activation energy of the reaction, accelerating its rate without being consumed itself [].

, primarily due to its acidic nature. One notable reaction involves its use as a catalyst in the formation of imines and other derivatives through condensation reactions. For instance, it has been employed in one-pot three-component reactions involving arylamines and aldehydes to synthesize complex organic molecules .

Additionally, camphorsulfonic acid can catalyze Michael additions, facilitating the reaction of indoles with α,β-unsaturated carbonyl compounds. This reaction showcases its effectiveness in promoting nucleophilic attacks at electrophilic centers .

Research indicates that camphorsulfonic acid exhibits biological activity, particularly in the context of pharmaceutical applications. It has been utilized for the separation of enantiomers of amino alcohols, which are important in the development of β-blocking agents . Furthermore, studies suggest that camphorsulfonic acid derivatives may have potential therapeutic effects, although specific biological mechanisms require further investigation.

Camphorsulfonic acid finds extensive applications in various fields:

  • Organic Synthesis: It serves as a resolving agent for chiral amines and is crucial in synthesizing enantiopure compounds.
  • Pharmaceuticals: Used in formulations such as trimetaphan camsilate and lanabecestat camsylate, it plays a role in drug development.
  • Catalysis: Its ability to catalyze diverse reactions makes it valuable in synthetic organic chemistry, particularly for complex molecule synthesis .

Studies on camphorsulfonic acid interactions primarily focus on its catalytic roles and effects on biomolecules. Research has shown that it can effectively promote various organic transformations, influencing reaction pathways and yields. Additionally, its interactions with other chemical species can lead to the formation of novel compounds or intermediates that are significant in synthetic chemistry .

Camphorsulfonic acid shares similarities with other sulfonic acids and organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaProperties/Uses
Camphorsulfonic AcidC₁₀H₁₆O₄SStrong acid; used as resolving agent and catalyst
Benzenesulfonic AcidC₆H₅SO₃HStrong acid; used in industrial applications
Methanesulfonic AcidCH₃SO₃HStrong acid; used as solvent and reagent
p-Toluenesulfonic AcidC₇H₈O₃SCommonly used as an acid catalyst in organic synthesis

Uniqueness of Camphorsulfonic Acid:

  • Derived from natural camphor, it possesses unique structural characteristics that enhance its catalytic activity.
  • Its ability to resolve chiral compounds distinguishes it from simpler sulfonic acids like benzenesulfonic acid or methanesulfonic acid.

Physical Description

DryPowde

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3144-16-9
5872-08-2
76-26-6
14888-09-6

Wikipedia

DL-camphorsulfonic acid

General Manufacturing Information

Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-: ACTIVE
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-08-15

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